An In-depth Technical Guide to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde: A Key Metabolite of Amodiaquine
An In-depth Technical Guide to 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde: A Key Metabolite of Amodiaquine
Abstract
This technical guide provides a comprehensive overview of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, a significant metabolite of the widely used antimalarial drug, amodiaquine. While much of the existing research focuses on the parent compound, understanding the chemical properties, synthesis, and biological profile of its metabolites is crucial for a complete picture of its efficacy and toxicology. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential biological relevance of this compound. We will delve into its relationship with amodiaquine's mechanism of action and toxicity, and provide detailed experimental protocols for its synthesis and analysis.
Introduction: The Significance of a Metabolite
Amodiaquine, a 4-aminoquinoline derivative, has been a cornerstone in the treatment of malaria for decades, often used in combination therapies to combat drug-resistant strains of Plasmodium falciparum.[1] Its therapeutic efficacy is intrinsically linked to its biotransformation in the liver, which results in a variety of metabolites. Among these, 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde emerges as a molecule of interest. Although not the principal active metabolite, its structure, combining the core 7-chloro-4-aminoquinoline moiety with a reactive salicylaldehyde group, warrants detailed investigation.
The study of drug metabolites is paramount in drug development for several reasons:
-
Pharmacological Activity: Metabolites can possess their own therapeutic activity, sometimes even exceeding that of the parent drug.
-
Toxicology: Biotransformation can lead to the formation of reactive intermediates responsible for adverse drug reactions. In the case of amodiaquine, toxicity, including agranulocytosis and hepatotoxicity, has been linked to the formation of a reactive quinoneimine metabolite.[2]
-
Pharmacokinetics: The metabolic profile of a drug influences its absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its dosing regimen and potential for drug-drug interactions.
This guide will therefore explore 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde not as an isolated compound, but within the broader context of amodiaquine metabolism and its implications for antimalarial therapy.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its study. The properties of 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 172476-18-5 | [3] |
| Molecular Formula | C₁₆H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 298.72 g/mol | [3] |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in organic solvents | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Synthesis and Characterization
While this compound is a metabolite, its de novo synthesis is essential for obtaining pure standards for analytical and biological studies. A plausible synthetic route involves the condensation of two key precursors: 4,7-dichloroquinoline and 5-aminosalicylaldehyde.
Synthesis of Precursors
3.1.1. Synthesis of 4,7-Dichloroquinoline
4,7-Dichloroquinoline is a crucial intermediate for many antimalarial drugs.[4] It can be synthesized from 7-chloro-4-hydroxyquinoline.[5]
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-chloro-4-hydroxyquinoline (1 equivalent).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (3 equivalents) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4,7-dichloroquinoline.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,7-dichloroquinoline.
3.1.2. Synthesis of 5-Aminosalicylaldehyde
5-Aminosalicylaldehyde can be prepared from 5-nitrosalicylaldehyde, which is synthesized by the nitration of salicylaldehyde.[6]
Experimental Protocol: Synthesis of 5-Aminosalicylaldehyde
-
Nitration of Salicylaldehyde:
-
Dissolve salicylaldehyde in a suitable solvent (e.g., acetic acid) and cool the solution in an ice bath.
-
Slowly add a nitrating mixture (e.g., nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for a few hours at room temperature.
-
Pour the reaction mixture onto ice water to precipitate the 5-nitrosalicylaldehyde.
-
Filter, wash with cold water, and dry the product.
-
-
Reduction of 5-Nitrosalicylaldehyde:
-
Suspend 5-nitrosalicylaldehyde in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).
-
If using SnCl₂/HCl, heat the reaction mixture until the yellow color of the nitro compound disappears.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 5-aminosalicylaldehyde.
-
Filter the product, wash with water, and dry.
-
Proposed Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde
The final step is a nucleophilic aromatic substitution reaction, likely an Ullmann condensation, between 4,7-dichloroquinoline and 5-aminosalicylaldehyde.[7]
Experimental Protocol: Synthesis of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde
-
Reaction Setup: In a sealed reaction vessel, combine 4,7-dichloroquinoline (1 equivalent), 5-aminosalicylaldehyde (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Reaction Conditions: Heat the mixture to 120-150°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
dot
Caption: Proposed synthetic workflow for 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde.
Characterization
The synthesized compound should be thoroughly characterized using modern analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The spectra are expected to show characteristic peaks for the aromatic protons of the quinoline and salicylaldehyde moieties, as well as the aldehyde and hydroxyl protons.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement. LC-MS/MS can be used to study its fragmentation pattern, which is useful for its identification in biological matrices.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, the C=O stretch of the aldehyde, and the C-Cl stretch.[8]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the synthesized compound.
Biological Activity and Mechanism of Action
As a metabolite of amodiaquine, the biological activity of 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is best understood in the context of its parent drug.
Amodiaquine's Mechanism of Action
Amodiaquine, similar to other 4-aminoquinolines like chloroquine, exerts its antimalarial effect by interfering with the detoxification of heme in the malaria parasite.[1][10]
-
Hemoglobin Digestion: The parasite, residing within the host's red blood cells, digests hemoglobin to obtain essential amino acids.
-
Heme Release: This process releases large quantities of toxic free heme.
-
Heme Polymerization: The parasite protects itself by polymerizing the toxic heme into an insoluble, non-toxic crystalline pigment called hemozoin.
-
Inhibition of Polymerization: Amodiaquine and its active metabolites accumulate in the parasite's food vacuole and inhibit the heme polymerase enzyme, preventing the formation of hemozoin.
-
Parasite Death: The accumulation of toxic free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[1]
dot
Caption: Mechanism of action of amodiaquine and its active metabolites.
Biological Activity of 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde
There is a lack of direct studies on the specific antimalarial or cytotoxic activity of 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde. However, based on its structure, we can infer its potential role:
-
Antimalarial Activity: The presence of the 7-chloro-4-aminoquinoline core, the pharmacophore responsible for antimalarial activity, suggests that this metabolite may retain some activity against P. falciparum. The primary active metabolite of amodiaquine is desethylamodiaquine, which is more abundant in plasma than the parent drug.[11] Studies comparing the in vitro activity of amodiaquine and desethylamodiaquine have shown that both are active, with amodiaquine being slightly more potent.[12][13] It is plausible that 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde also contributes to the overall therapeutic effect.
-
Toxicity and Reactive Intermediates: The serious adverse effects of amodiaquine are believed to be caused by a reactive quinoneimine metabolite formed through the oxidation of the 4-aminophenol group.[2][14] This reactive species can covalently bind to cellular macromolecules, leading to immunotoxicity and cell death. The 2-hydroxybenzaldehyde moiety in our target compound could potentially influence its metabolic fate and reactivity. Further research is needed to determine if it can be oxidized to a reactive species and contribute to amodiaquine's toxicity profile.
Potential Applications in Drug Discovery and Development
While primarily a metabolite, 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde holds potential as a scaffold for the development of new therapeutic agents.
-
Antimalarial Drug Discovery: The salicylaldehyde group offers a handle for further chemical modification. For instance, it can be used to generate Schiff base derivatives, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[15]
-
Probes for Mechanistic Studies: A stable, synthetically accessible form of this metabolite can be used as a tool to investigate the detailed metabolic pathways of amodiaquine and to study the mechanisms of toxicity associated with its reactive metabolites.
-
Development of Safer Amodiaquine Analogs: By understanding the structure-toxicity relationship of amodiaquine metabolites, it may be possible to design new analogs that are less prone to the formation of toxic reactive intermediates while retaining high antimalarial efficacy.
Analytical Methodologies
Reliable analytical methods are crucial for the detection and quantification of drug metabolites in biological matrices.
Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from established methods for amodiaquine and its metabolites.[9][16]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog).
-
Perform protein precipitation by adding 300 µL of acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, use solid-phase extraction (SPE) or liquid-liquid extraction for cleaner samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for 5-[(7-chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde and the internal standard.
-
dot
Caption: General workflow for the analytical determination of the metabolite.
Conclusion and Future Directions
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde is a noteworthy metabolite of amodiaquine that warrants further investigation. While its direct biological activities have not been extensively studied, its chemical structure suggests potential contributions to both the therapeutic and toxicological profiles of its parent drug. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and study this compound in greater detail.
Future research should focus on:
-
Confirming the proposed synthetic route and optimizing the reaction conditions.
-
Evaluating the in vitro antimalarial activity of the pure compound against various strains of P. falciparum.
-
Investigating its cytotoxicity in relevant cell lines (e.g., hepatocytes, neutrophils) to assess its potential contribution to amodiaquine-related toxicity.
-
Elucidating its metabolic fate to determine if it can be further metabolized to reactive species.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of amodiaquine's pharmacology and toxicology, which may ultimately lead to the development of safer and more effective antimalarial therapies.
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